Edoxaban-M2

Description

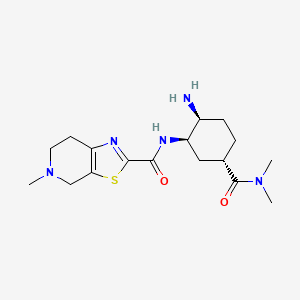

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVMDGXTANLPMW-GMXVVIOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480450-71-3 |

Source

|

| Record name | Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Metabolic Fate of Edoxaban: A Technical Guide to the Identification of the M2 Pathway

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the metabolic pathways of Edoxaban, with a focused lens on the identification of its M2 metabolite. As a direct oral anticoagulant (DOAC), understanding the biotransformation of Edoxaban is critical for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. This document moves beyond a simple recitation of facts to provide a foundational understanding of the experimental logic and methodologies employed in the elucidation of drug metabolism, grounded in scientific integrity and practical application.

Introduction: The Clinical Pharmacology of Edoxaban

Edoxaban is a highly selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its therapeutic action effectively reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF) and treats deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] Unlike traditional anticoagulants, Edoxaban offers a more predictable pharmacokinetic and pharmacodynamic profile, reducing the need for routine monitoring.[3]

However, the journey of any xenobiotic through the body is complex, involving absorption, distribution, metabolism, and excretion (ADME). While a significant portion of Edoxaban is excreted unchanged, metabolism plays a crucial role in its clearance and can lead to the formation of various metabolites, some of which may retain pharmacological activity.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the identification and characterization of significant metabolites to ensure drug safety.[6]

In healthy human subjects, six phase 1 metabolites of Edoxaban (M-1, M-2, M-4, M-5, M-6, and M-8) have been detected in plasma.[7] While the formation of several of these metabolites has been well-characterized, the specific pathway leading to the M2 metabolite remains less defined in publicly available literature, presenting a compelling area for further investigation.

The Known Metabolic Landscape of Edoxaban

The biotransformation of Edoxaban is a multi-faceted process involving several key enzymes. The primary routes of metabolism include hydrolysis, oxidation, and conjugation.[5]

-

Hydrolysis: The major metabolic pathway for Edoxaban is the hydrolysis of its tertiary amide group, leading to the formation of the pharmacologically active metabolite M4.[4][8] This reaction is catalyzed by carboxylesterase-1 (CES1), an enzyme predominantly found in the liver.[7]

-

Oxidation: Cytochrome P450 3A4 (CYP3A4) is also involved in the metabolism of Edoxaban, although to a lesser extent.[7] CYP3A4-mediated oxidation leads to the formation of metabolites M5 and M6.[7]

-

Spontaneous Degradation: The minor metabolite M8 is believed to be formed spontaneously from a CYP3A4/5-mediated intermediate.[7]

The following diagram illustrates the known metabolic pathways of Edoxaban.

Figure 1: Postulated metabolic pathways of Edoxaban.

While the pathways for several key metabolites are established, the precise enzymatic reaction and the chemical structure of the M2 metabolite are not extensively detailed in current scientific literature. The identification of this pathway requires a systematic and rigorous experimental approach.

A Strategic Approach to Identifying the Edoxaban-M2 Metabolic Pathway

The identification of a drug metabolite's formation pathway is a cornerstone of drug development. The following section outlines a comprehensive, field-proven strategy for elucidating the Edoxaban-M2 metabolic pathway, emphasizing the causality behind each experimental choice.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Rationale: Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). They represent a robust and cost-effective in vitro model for identifying metabolic pathways. By incubating Edoxaban with HLMs in the presence of necessary cofactors, we can generate metabolites in a controlled environment.

Experimental Workflow:

Figure 2: Experimental workflow for in vitro metabolism of Edoxaban.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Edoxaban in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a cofactor solution containing NADPH, UDPGA, and other necessary components in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-warm the HLM suspension and buffer to 37°C.

-

Initiate the metabolic reaction by adding the Edoxaban stock solution to the HLM suspension.

-

Add the pre-warmed cofactor solution to start the reaction.

-

Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

-

Sample Quenching and Preparation:

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

Reaction Phenotyping: Pinpointing the Responsible Enzymes

Rationale: Once the formation of M2 is confirmed in the HLM assay, the next critical step is to identify the specific enzyme(s) responsible for its formation. This is achieved through a process called reaction phenotyping.

Methodologies:

-

Chemical Inhibition: Utilize a panel of selective chemical inhibitors for major drug-metabolizing enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in M2 formation in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Recombinant Enzymes: Incubate Edoxaban with individual recombinant human CYP enzymes or other metabolizing enzymes (e.g., CES, FMOs) expressed in a suitable system. The formation of M2 in the presence of a specific recombinant enzyme provides direct evidence of its involvement.

Structural Elucidation using High-Resolution Mass Spectrometry (HRMS)

Rationale: The cornerstone of metabolite identification is the determination of its chemical structure. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides the necessary mass accuracy and fragmentation data to propose and confirm the structure of a metabolite.

Data Analysis Workflow:

-

Accurate Mass Measurement: Determine the accurate mass of the M2 metabolite. The mass difference between M2 and the parent drug, Edoxaban, will indicate the type of biotransformation that has occurred (e.g., a +16 Da shift suggests hydroxylation).

-

Fragmentation Analysis (MS/MS): Induce fragmentation of the M2 ion and analyze the resulting fragment ions. By comparing the fragmentation pattern of M2 with that of Edoxaban, the site of metabolic modification can be deduced.

-

Isotope Labeling: The use of stable isotope-labeled Edoxaban (e.g., ¹³C or ¹⁵N) can aid in tracking the metabolic fate of the molecule and confirming the relationship between the parent drug and the metabolite.

Analytical Methodologies: The Key to Detection and Quantification

The successful identification and characterization of the Edoxaban-M2 metabolite hinges on robust and sensitive analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Liquid Chromatography (LC)

Objective: To chromatographically separate Edoxaban and its various metabolites, including M2, from the complex biological matrix.

Typical LC Parameters:

| Parameter | Typical Value |

| Column | Reversed-phase C18 column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution from low to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

Tandem Mass Spectrometry (MS/MS)

Objective: To provide sensitive and selective detection and quantification of Edoxaban and its metabolites.

Key Considerations:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for Edoxaban and its metabolites.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for Edoxaban and its expected metabolites are monitored. While the specific transition for M2 is yet to be determined, a full scan and product ion scan in a discovery phase will identify its characteristic transitions.

Data Interpretation and Reporting in Accordance with Regulatory Guidance

All findings from these studies must be meticulously documented and interpreted in the context of regulatory guidelines. The FDA's "Safety Testing of Drug Metabolites" guidance provides a framework for when and how to evaluate the nonclinical toxicity of metabolites.[6] If M2 is found to be a major human metabolite or a disproportionate human metabolite, further safety assessments may be required.

Conclusion: The Path Forward

The identification of the Edoxaban-M2 metabolic pathway is a critical step in fully understanding the disposition of this important anticoagulant. While the existence of M2 as a phase 1 metabolite is known, its precise chemical structure and the enzymatic machinery responsible for its formation remain to be fully elucidated in the public domain. The systematic approach outlined in this guide, combining in vitro metabolism, reaction phenotyping, and advanced analytical techniques, provides a robust framework for researchers to unravel this missing piece of the Edoxaban metabolic puzzle. Such endeavors are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of medicines for patients worldwide.

References

-

U.S. Food and Drug Administration. (2014). Clinical Pharmacology and Biopharmaceutics Review(s) - Edoxaban. [Link]

-

Salazar, D. E., et al. (2017). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 56(7), 677–691. [Link]

-

Siriez, R., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. Research and Practice in Thrombosis and Haemostasis, 6(3), e12680. [Link]

-

European Medicines Agency. (2023). Lixiana (edoxaban) - European Public Assessment Report. [Link]

-

U.S. Food and Drug Administration. (2015). SAVAYSA (edoxaban) tablets Label. [Link]

-

Siriez, R., et al. (2020). Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. Journal of Thrombosis and Haemostasis, 18(8), 1849-1861. [Link]

-

U.S. Food and Drug Administration. (2014). Pharmacology Review(s) - Edoxaban. [Link]

-

Bathala, M. S., et al. (2012). Pharmacokinetics, biotransformation, and mass balance of edoxaban, a selective, direct factor Xa inhibitor, in humans. Drug Metabolism and Disposition, 40(12), 2250–2255. [Link]

-

Glenmark Pharmaceuticals. (2023). GLN-EDOXABAN (Edoxaban Tablets) Product Monograph. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

Medscape. (n.d.). Savaysa (edoxaban) dosing, indications, interactions, adverse effects, and more. [Link]

-

Siriez, R., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. Research and Practice in Thrombosis and Haemostasis, 6(3), e12680. [Link]

-

European Medicines Agency. (2015). Lixiana: EPAR - Public assessment report. [Link]

-

Stacy, Z. A., et al. (2016). Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism. Cardiology and Therapy, 5(1), 1-18. [Link]

-

PubChem. (n.d.). Edoxaban. [Link]

-

ResearchGate. (n.d.). Chemical structure of a edoxaban (DU-176b), b edoxaban-M4 and c.... [Link]

-

PubChem. (n.d.). Edoxaban. [Link]

-

U.S. Food and Drug Administration. (2015). NDA 206316 Edoxaban tosylate tablet - Cross-Discipline Team Leader Review. [Link]

-

Tamura, S., et al. (2021). Abnormally high plasma concentrations of M-4, the active metabolite of edoxaban, at the onset of acute kidney injury in a patient receiving rifampin and clarithromycin: a case report. Journal of Pharmaceutical Health Care and Sciences, 7(1), 33. [Link]

-

European Medicines Agency. (2022). Assessment report for paediatric studies submitted according to Article 46 of the Regulation (EC) No 1901/2006. [Link]

-

Daiichi Sankyo Europe GmbH. (n.d.). Lixiana® - Summary of Product Characteristics (SMPC). [Link]

-

MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

-

BioIVT. (n.d.). In Vitro Drug Metabolism Assays. [Link]

-

U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link]

-

Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

-

Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. [Link]

-

EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. [Link]

-

SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. [Link]

-

MDPI. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

-

Zhu, M., & Zhang, H. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(2), 114-123. [Link]

-

PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2022). A Validated LC-MS/MS Method for Pharmacokinetic Study of Edoxaban in Healthy Rabbits. [Link]

-

Shimadzu. (n.d.). Fully automated LC-MS/MS analysis of anticoagulants using a novel reagent kit. [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Lixiana® - Summary of Product Characteristics (SMPC) [lixiana.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abnormally high plasma concentrations of M-4, the active metabolite of edoxaban, at the onset of acute kidney injury in a patient receiving rifampin and clarithromycin: a case report - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Formation of Edoxaban-M2: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of Edoxaban's metabolic profile, with a specific focus on the formation and identification of its phase 1 metabolite, M2. While the biotransformation pathways for major Edoxaban metabolites are well-characterized, the specific enzymatic processes leading to the formation of M2 are not extensively detailed in current scientific literature. Acknowledging this gap, this document outlines robust, broad-spectrum in vitro methodologies employing human liver S9 fractions and cryopreserved hepatocytes. These systems are proposed to facilitate the generation of a comprehensive metabolite profile, including the elusive M2. Furthermore, this guide details the requisite bioanalytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), essential for the unambiguous identification and characterization of M2 from a complex biological matrix. The protocols and workflows herein are designed to provide researchers and drug development professionals with a self-validating system to explore the full metabolic landscape of Edoxaban, ensuring a thorough understanding of its biotransformation.

Introduction to Edoxaban and its Metabolic Landscape

Edoxaban is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its primary therapeutic applications are in the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of venous thromboembolism.[2] The disposition of Edoxaban in the human body is multifaceted, involving renal and biliary excretion, with a smaller portion undergoing metabolic biotransformation.[3]

The metabolism of Edoxaban, though a minor clearance pathway, results in the formation of several metabolites.[4] The most prominent of these is M4, an active metabolite formed via hydrolysis by carboxylesterase-1 (CES1), which constitutes less than 10% of the total Edoxaban exposure in healthy individuals.[3][4] Other identified phase 1 metabolites include M1, M5, M6, and M8, with formation pathways involving cytochrome P450 3A4 (CYP3A4) for M5 and a precursor to M8.[4] Additionally, a glucuronide conjugate, M3, has also been detected.[4]

Among these, the metabolite designated as M2 has been identified in human plasma, yet the specific enzymatic pathway responsible for its formation remains to be fully elucidated in publicly accessible literature.[4] A comprehensive understanding of the formation of all metabolites, including M2, is paramount for a complete characterization of the drug's safety profile, particularly for assessing potential drug-drug interactions and understanding inter-individual variability in metabolism.

This guide, therefore, addresses the challenge of studying a metabolite with an unconfirmed biotransformation pathway by providing a robust strategy for its in vitro generation and subsequent identification.

Rationale for In Vitro System Selection: A Broad-Spectrum Approach

Given the ambiguity surrounding the specific enzymes involved in M2 formation, a targeted approach using a single enzyme system (e.g., recombinant CYP3A4) is not advisable. A more scientifically rigorous strategy involves the use of comprehensive in vitro systems that contain a wide array of metabolic enzymes. This approach maximizes the probability of generating the complete spectrum of Edoxaban metabolites, including M2.

Human Liver S9 Fraction: Capturing Cytosolic and Microsomal Activity

The S9 fraction is a supernatant obtained from the centrifugation of liver homogenate at 9000g.[5] It contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile compared to isolated microsomes.[6] This is critical as it encompasses not only the cytochrome P450 (CYP) enzymes found in microsomes but also cytosolic enzymes like certain sulfotransferases, dehydrogenases, and importantly, the carboxylesterases (such as CES1) responsible for the formation of Edoxaban's major metabolite, M4.[4][6] The inclusion of this wide array of enzymes makes the S9 fraction a superior choice for initial, exploratory metabolism studies aimed at generating a complete metabolite profile.

Cryopreserved Human Hepatocytes: The Gold Standard

Cryopreserved human hepatocytes represent the closest in vitro model to the in vivo liver environment.[6] These cells are metabolically competent, containing the full complement of hepatic uptake and efflux transporters, as well as both phase 1 and phase 2 drug-metabolizing enzymes in their natural cellular arrangement.[6] Incubations with hepatocytes provide the most physiologically relevant assessment of metabolic pathways and are invaluable for confirming findings from subcellular fractions and identifying metabolites that may only be formed through the concerted action of multiple cellular processes.

Experimental Workflow for In Vitro Metabolism of Edoxaban

The following diagram illustrates the overarching workflow for the in vitro generation and analysis of Edoxaban metabolites, including M2.

Caption: Experimental workflow for Edoxaban metabolite formation and identification.

Detailed Protocols

The following protocols are designed as a starting point and should be optimized based on preliminary findings and laboratory-specific instrumentation.

Protocol 1: Incubation with Human Liver S9 Fraction

This protocol is designed to screen for the formation of a broad range of Edoxaban metabolites.

Materials:

-

Edoxaban

-

Pooled Human Liver S9 Fraction (e.g., from a reputable supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing Glucose-6-Phosphate and G6P-Dehydrogenase)

-

UDP-glucuronic acid (UDPGA)

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

-

Acetonitrile (ACN) with internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well incubation plates

-

Incubating shaker/water bath (37°C)

Procedure:

-

Prepare Edoxaban Working Solution: Prepare a 1 mM stock of Edoxaban in DMSO or ACN. Serially dilute to create working solutions. The final concentration in the incubation should typically range from 1 to 10 µM.

-

Prepare Incubation Mix: On ice, prepare a master mix in potassium phosphate buffer containing the S9 fraction (final concentration ~1 mg/mL) and the cofactor regenerating system.

-

Initiate Reaction: Pre-warm the incubation plate containing the S9 mix at 37°C for 5-10 minutes. Add the Edoxaban working solution to initiate the reaction. The final DMSO/ACN concentration should be ≤1%.

-

Incubation: Incubate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

-

Protein Precipitation: Vortex the samples and centrifuge at >3000g for 15 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Incubation with Cryopreserved Human Hepatocytes

This protocol provides a more physiologically relevant system for metabolite generation.

Materials:

-

Cryopreserved Human Hepatocytes (pooled donor)

-

Hepatocyte Plating and Incubation Media (as recommended by supplier)

-

Collagen-coated 24- or 48-well plates

-

Edoxaban

-

Acetonitrile (ACN) with internal standard

-

Humidified CO₂ Incubator (37°C, 5% CO₂)

Procedure:

-

Thaw and Plate Hepatocytes: Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours in a humidified CO₂ incubator.

-

Prepare Dosing Solution: Prepare a dosing solution of Edoxaban in the incubation medium. A typical final concentration is 1-10 µM.

-

Initiate Incubation: After cell attachment, remove the plating medium and add the Edoxaban-containing incubation medium to the cells.

-

Time Course: Return the plate to the incubator. At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the medium and the cell lysate (after washing and lysing the cells with ACN/water).

-

Sample Processing: Combine the medium and lysate samples. Add ice-cold acetonitrile with an internal standard to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet cell debris and precipitated protein.

-

Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Strategy: LC-MS/MS for M2 Identification

The definitive identification of M2 requires a sensitive and specific analytical method.

Method Development

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated.[7]

-

Chromatography: Reverse-phase chromatography (e.g., using a C18 column) with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid is typically effective for separating Edoxaban and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity. The MRM transitions for Edoxaban and its known metabolites (including a synthesized M2 reference standard) must be optimized.

Metabolite Profiling and Identification

-

Full Scan and Product Ion Scan: Initially, analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode to detect all potential metabolites.

-

Putative Identification: Look for masses corresponding to expected biotransformations of Edoxaban (e.g., hydroxylation, demethylation, oxidation).

-

Confirmation with Reference Standard: The unambiguous identification of M2 is only possible by comparing its chromatographic retention time and mass fragmentation pattern (product ion scan) with a certified reference standard of Edoxaban-M2.[7]

Data Presentation and Interpretation

The results from the in vitro incubations should be tabulated to clearly present the findings.

Table 1: Optimized LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Edoxaban | Value | Value | Value |

| Edoxaban-M4 | Value | Value | Value |

| Edoxaban-M2 | Value | Value | Value |

| Internal Standard | Value | Value | Value |

(Values to be determined experimentally)

Table 2: Summary of Metabolite Formation in In Vitro Systems

| Metabolite | Detected in S9 Fraction? | Detected in Hepatocytes? | Putative Biotransformation |

|---|---|---|---|

| M4 | Yes | Yes | Hydrolysis (CES1) |

| M5 | Yes | Yes | Oxidation (CYP3A4) |

| M6 | Yes | Yes | To be determined |

| M8 | Yes | Yes | To be determined |

| M2 | Yes/No | Yes/No | To be determined |

Edoxaban Metabolic Pathways

The following diagram summarizes the known and postulated metabolic pathways of Edoxaban. The pathway to M2 remains to be elucidated.

Caption: Known and postulated metabolic pathways of Edoxaban.

Conclusion

The in vitro formation and identification of Edoxaban-M2 present a unique challenge due to the lack of detailed information on its specific metabolic pathway. This guide provides a scientifically sound and comprehensive strategy to overcome this challenge. By employing broad-spectrum in vitro systems like human liver S9 fractions and cryopreserved hepatocytes, researchers can maximize the chances of generating M2. A rigorous analytical approach using advanced LC-MS/MS techniques, coupled with the use of a synthetic reference standard, is essential for the definitive confirmation and characterization of this metabolite. The successful application of these methodologies will contribute to a more complete understanding of Edoxaban's biotransformation, ultimately supporting its safe and effective clinical use.

References

-

Salih, M., & Soryal, A. (2023). Edoxaban. In StatPearls. StatPearls Publishing. [Link]

-

PubChem. (n.d.). Edoxaban. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Kan, M., et al. (2021). Physiologically-based pharmacokinetic pharmacodynamic parent-metabolite model of edoxaban to predict drug-drug-disease interactions: M4 contribution. Clinical and Translational Science, 14(4), 1435-1445. [Link]

-

National Center for Biotechnology Information. (2023). Edoxaban. In StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Bathala, M. S., Masumoto, H., Oguma, T., He, L., Lowrie, C., & Mendell, J. (2012). Pharmacokinetics, biotransformation, and mass balance of edoxaban, a selective, direct factor Xa inhibitor, in humans. Drug Metabolism and Disposition, 40(12), 2250–2255. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102123. [Link]

-

Lin, Z., & Lu, Y. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

Yoshida, K., et al. (2018). A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty. Biomedical Chromatography, 32(11), e4324. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

-

Gunti, S., & Gundu, C. (2022). A Validated LC-MS/MS Method for Pharmacokinetic Study of Edoxaban in Healthy Rabbits. Semantic Scholar. [Link]

Sources

- 1. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of edoxaban to predict drug–drug‐disease interactions: M4 contribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Edoxaban and its Metabolites, with a Focus on the Elusive M2

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic fate of edoxaban, a direct oral anticoagulant. While delving into the known metabolic pathways, this document also highlights the current knowledge gaps, particularly concerning the M2 metabolite. The information herein is synthesized from publicly available scientific literature and regulatory documentation, aiming to provide a valuable resource for professionals in the field of drug development and pharmacology.

Edoxaban: Core Physicochemical and Pharmacological Profile

Edoxaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[2]

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₀ClN₇O₄S | [3] |

| Molar Mass | 548.06 g/mol | [1] |

| Bioavailability | ~62% | [2] |

| Protein Binding | ~55% | [2] |

| Terminal Half-life | 10-14 hours | [2] |

| Solubility | Low solubility in the pH range of 3–7 | [1] |

| Biopharmaceutics Classification System | Class IV | [1] |

Edoxaban is administered orally as a tosylate monohydrate salt.[1] Its pharmacokinetic profile is characterized by rapid absorption, reaching peak plasma concentrations within 1-2 hours.[2] Elimination occurs through both renal and fecal routes, with a significant portion of the drug excreted unchanged.[2]

The Metabolic Landscape of Edoxaban

Edoxaban undergoes limited metabolism in humans, with several phase 1 and phase 2 metabolites identified in plasma.[1] The primary routes of metabolism include hydrolysis, conjugation, and oxidation.[2] In vitro studies using human liver microsomes have identified metabolites M1, M4, M5, M6, and a hydroxylated metabolite (M7).[1] In human plasma, six phase 1 metabolites (M1, M2, M4, M5, M6, and M8) and one phase 2 glucuronide conjugate (M3) have been detected.[1]

The formation of these metabolites is primarily mediated by carboxylesterase-1 (CES1) and cytochrome P450 3A4/5 (CYP3A4/5).[1]

Edoxaban-M4: The Major Active Metabolite

Among the metabolites, Edoxaban-M4 is the most significant, being the major human-unique and pharmacologically active metabolite.[1] It is formed through the hydrolysis of the terminal N,N-dimethylcarbamoyl moiety of edoxaban, a reaction catalyzed by CES1.[1][4]

Although M4's exposure is less than 10% of the parent drug in healthy individuals, its contribution to the overall anticoagulant effect is noteworthy, especially in specific patient populations or in the presence of drug-drug interactions.[1][5] The protein binding of M4 is higher than that of edoxaban, at approximately 80%.[1]

The Enigma of Edoxaban-M2

While Edoxaban-M2 has been identified as a phase 1 metabolite present in human plasma, there is a conspicuous absence of detailed information in the scientific literature regarding its specific chemical structure, formation pathway, physicochemical properties, and pharmacological activity.[1] Extensive searches of scientific databases and regulatory documents have not yielded specific data on the structure elucidation or in vitro/in vivo characterization of this particular metabolite.

This represents a significant knowledge gap in the complete understanding of edoxaban's metabolic profile. The lack of an analytical standard for Edoxaban-M2 also hinders its quantitative analysis and further pharmacological investigation.

Postulated Metabolic Pathway of Edoxaban

The following diagram illustrates the postulated metabolic pathway of edoxaban, based on the available literature. It is important to note that the precise chemical structure of M2 remains unconfirmed in the public domain.

Sources

- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of edoxaban to predict drug–drug‐disease interactions: M4 contribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of the Edoxaban-M2 (N-desmethyl) Reference Standard

Abstract: Edoxaban is a potent, orally bioavailable direct factor Xa (FXa) inhibitor widely used for the prevention and treatment of thromboembolic disorders.[1][2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring its clinical safety and efficacy. This involves the study of its various metabolites, which can contribute to the overall pharmacological and toxicological profile of the drug.[4] This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis and analytical characterization of the Edoxaban-M2 reference standard. Edoxaban-M2 is a phase I metabolite identified in human plasma, believed to be the N-desmethyl derivative.[1][5] The availability of a high-purity reference standard is a prerequisite for quantitative bioanalysis, pharmacokinetic modeling, and drug-drug interaction studies. This document details a robust synthetic route, purification protocols, and a suite of analytical techniques for structural confirmation and purity assessment, designed to meet the stringent requirements of drug development professionals.

Introduction to Edoxaban and its Metabolites

Edoxaban: A Modern Oral Anticoagulant

Edoxaban selectively and reversibly inhibits FXa, a critical enzyme in the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation.[2] Its predictable pharmacokinetic profile allows for once-daily dosing without the need for routine coagulation monitoring, representing a significant advancement over traditional anticoagulants like warfarin.[2][4] Administered as edoxaban tosylate monohydrate, it is approved for reducing the risk of stroke in patients with nonvalvular atrial fibrillation (NVAF) and for treating deep vein thrombosis (DVT) and pulmonary embolism (PE).[3][6]

The Imperative for Metabolite Reference Standards

In drug development, active pharmaceutical ingredients (APIs) and their metabolites are rigorously evaluated. Metabolite reference standards—highly purified samples of metabolites—are essential for several reasons:

-

Quantitative Bioanalysis: They serve as calibrators and controls in analytical methods (e.g., LC-MS/MS) to accurately measure metabolite concentrations in biological matrices.[7][8]

-

Pharmacokinetic (PK) Studies: Accurate quantification allows for the determination of the metabolite's PK profile, including its formation and elimination rates.

-

Safety Assessment: They enable the evaluation of the pharmacological activity and potential toxicity of the metabolite. For instance, Edoxaban's major metabolite, M-4, is also pharmacologically active.[8][9][10]

-

Drug-Drug Interaction (DDI) Studies: They help in understanding how co-administered drugs might affect the metabolic pathway of the parent drug.

Edoxaban-M2: A Key Phase I Metabolite

Six phase I metabolites of edoxaban (M-1, M-2, M-4, M-5, M-6, and M-8) have been detected in human plasma.[1] While M-4 is the most abundant, other metabolites like the N-desmethyl form (ND-EDX) also require characterization.[5] For the purposes of this guide, Edoxaban-M2 is designated as the N-desmethyl metabolite, resulting from the enzymatic removal of one methyl group from the dimethylcarbamoyl moiety. The synthesis and characterization of its reference standard are detailed herein.

Synthesis of Edoxaban-M2 Reference Standard

Retrosynthetic Analysis and Strategy

The synthesis of Edoxaban-M2 requires a strategic approach to selectively generate the N-methylcarbamoyl group while maintaining the complex stereochemistry of the cyclohexanediamine core. Two primary strategies are viable:

-

Late-Stage Demethylation: This approach would involve the synthesis of Edoxaban followed by a selective N-demethylation of the dimethylcarbamoyl group. This route is often challenging due to the difficulty in achieving selective monodemethylation without affecting other functional groups in the molecule.

-

Convergent Synthesis with a Custom Building Block: This is the preferred and more robust strategy. It involves synthesizing a key intermediate that already contains the N-methylcarbamoyl functionality. This intermediate is then coupled with the other major fragment of the molecule in the final steps. This approach offers better control over the chemical structure and avoids harsh reagents in the final stages, simplifying purification.

Our proposed synthesis follows the convergent strategy, leveraging a modified intermediate from the established Edoxaban synthesis.[11][12]

Edoxaban-M2 Synthesis Workflow

The following diagram illustrates the key transformations in the proposed convergent synthesis of the Edoxaban-M2 reference standard.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (1S,2R,4S)-tert-butyl (2-amino-4-(methylcarbamoyl)cyclohexyl)carbamate

-

Starting Material: Begin with a suitable stereochemically pure and protected diaminocyclohexane derivative, such as tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl)carbamate, a known precursor in Edoxaban synthesis.[13] For M2, a custom precursor with a monomethylamine is required.

-

Reaction: To a solution of the protected diamine in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.). Slowly add a solution of methyl isocyanate (1.1 eq.) in DCM.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected N-methylcarbamoyl intermediate.

Step 2: Coupling with Thiazolopyridine Fragment

-

Deprotection: Dissolve the intermediate from Step 1 in acetonitrile. Add methanesulfonic acid (3.0 eq.) at room temperature and stir for 2 hours to remove the Boc protecting group.[13]

-

Coupling: Cool the reaction mixture to 0 °C. Add triethylamine (5.0 eq.), followed by 5-methyl-4,5,6,7-tetrahydro[11][14]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (1.2 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.2 eq.).[13]

-

Reaction: Stir the mixture at room temperature for 16-24 hours.

-

Isolation: Add water and excess triethylamine to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to obtain the amide-coupled product.

Step 3: Final Coupling and Purification

-

Final Coupling: The intermediate from the previous step is coupled with the N-(5-chloropyridin-2-yl)oxamic acid fragment under standard peptide coupling conditions (e.g., using EDC/HOBt or HATU) to form the final Edoxaban-M2 molecule. This process is analogous to the final coupling step in the synthesis of Edoxaban itself.[15]

-

Crude Purification: After aqueous work-up, the crude solid is collected.

-

Final Purification: The crude product is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% formic acid to yield the Edoxaban-M2 reference standard with >98% purity.

-

Lyophilization: The pure fractions are combined and lyophilized to obtain the final product as a stable, white to off-white solid.

Physicochemical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity and structure of the synthesized Edoxaban-M2.

Analytical Workflow for Characterization

Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS is used to confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Sample Preparation: Prepare a 10 µg/mL solution of Edoxaban-M2 in 50:50 acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

-

Chromatography: Elute the sample over a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the protonated molecular ion [M+H]⁺.

-

-

Expected Data:

| Parameter | Expected Value for Edoxaban | Expected Value for Edoxaban-M2 | Rationale for Change |

| Molecular Formula | C₂₄H₃₀ClN₇O₄S | C₂₃H₂₈ClN₇O₄S | Loss of one CH₂ group |

| Molecular Weight | 548.06 g/mol [16] | 534.03 g/mol | -14.03 Da difference |

| [M+H]⁺ (monoisotopic) | 548.18 | 534.16 | Confirms N-demethylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation by mapping the hydrogen and carbon framework of the molecule.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Run standard ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation experiments like COSY and HSQC to assign all signals definitively.

-

-

Expected Spectral Data: The ¹H NMR spectrum of Edoxaban-M2 is expected to be very similar to that of Edoxaban, with one key difference in the N-alkyl region.[13][17]

| Signal Type | Expected ¹H Shift (ppm) in Edoxaban | Expected ¹H Shift (ppm) in Edoxaban-M2 | Rationale for Change |

| N(CH₃)₂ Protons | ~2.95 (singlet, 6H) | N/A | Dimethyl group is absent. |

| NH(CH₃) Protons | N/A | ~2.7-2.8 (doublet, 3H) | Appears as a doublet due to coupling with the adjacent N-H proton. |

| NH(CH₃) Proton | N/A | ~7.8-8.2 (quartet or broad, 1H) | The new N-H proton will appear as a broad signal or a quartet. |

| Aromatic Protons | 7.40 - 8.30 | 7.40 - 8.30 | Unchanged. |

| Cyclohexyl Protons | 1.60 - 4.72 | 1.60 - 4.72 | Largely unchanged. |

Purity Assessment and Quality Control

High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the gold standard for assessing the purity of small-molecule reference standards.

-

Protocol:

-

Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is typically effective.

-

Mobile Phase: A gradient elution using Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the λmax of Edoxaban, approximately 290 nm.[14][18]

-

Analysis: Inject a 1 mg/mL solution of Edoxaban-M2. Purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks.

-

Summary of Quality Control Specifications

A qualified reference standard must meet predefined specifications for identity, purity, and quality.

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H NMR & ¹³C NMR | Spectrum conforms to the proposed structure of Edoxaban-M2. |

| Identity | LC-MS/MS | [M+H]⁺ ion corresponds to the calculated exact mass ± 5 ppm. |

| Purity | RP-HPLC (290 nm) | ≥ 98.0% (area %) |

| Related Impurities | RP-HPLC (290 nm) | Any single impurity ≤ 0.5% |

| Residual Solvents | GC-HS (optional) | Conforms to ICH Q3C guidelines. |

Conclusion

The successful synthesis and rigorous characterization of the Edoxaban-M2 reference standard are critical for advancing our understanding of Edoxaban's metabolic fate. The convergent synthetic strategy outlined in this guide provides a reliable and controllable method for producing high-purity material. The subsequent analytical workflow, employing a combination of mass spectrometry, NMR spectroscopy, and HPLC, ensures that the resulting standard is suitable for the demanding applications of quantitative bioanalysis and regulatory submission. By following these detailed protocols, researchers and drug development professionals can confidently produce and qualify this key metabolite, facilitating more accurate and comprehensive studies of Edoxaban's clinical pharmacology.

References

- Vertex AI Search. (2024). Advanced Synthesis of a Key Edoxaban Intermediate.

-

Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 55(6), 641–655. Available from: [Link]

- BenchChem. (2025). A Validated RP-HPLC Method for the Analysis of Edoxaban Tosylate Monohydrate.

-

Degres Journal. (2024). Analytical Method Development and Validation of Assay of Anticoagulant drug Edoxaban by RP-HPLC method. Degres Journal, 9(1). Available from: [Link]

-

Morita, T., et al. (2024). Abnormally high plasma concentrations of M-4, the active metabolite of edoxaban, at the onset of acute kidney injury in a patient receiving rifampin and clarithromycin: a case report. Journal of Pharmaceutical Health Care and Sciences. Available from: [Link]

-

Pandey, K. P., & Saravanan, K. (2025). A Stability-Indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International, 37(8), 16-25. Retrieved from: [Link]

-

Patsnap. (n.d.). Synthesis method of edoxaban intermediate and intermediate product. Eureka. Retrieved from: [Link]

-

Journal of Chemical Health Risks. (n.d.). Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. Retrieved from: [Link]

-

Saljoughian, M. (2016). Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism. Clinical and Applied Thrombosis/Hemostasis, 22(3), 213-223. Available from: [Link]

-

Pandey, K. P., & Saravanan, K. (2025). A Stability-Indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International. Retrieved from: [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Edoxaban Tosylate Monohydrate.

-

Hoshino, Y., et al. (2018). A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty. Biomedical Chromatography, 32(6), e4213. Available from: [Link]

-

Li, H., et al. (2018). Physiologically-based pharmacokinetic pharmacodynamic parent-metabolite model of edoxaban to predict drug-drug-disease interactions: M4 contribution. CPT: Pharmacometrics & Systems Pharmacology, 7(11), 718-728. Available from: [Link]

-

Siriez, R., et al. (2022). Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. Annals of Clinical Biochemistry, 59(3), 136-144. Available from: [Link]

-

Organic Spectroscopy International. (2015). EDOXABAN. Retrieved from: [Link]

-

ResearchGate. (n.d.). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Retrieved from: [Link]

-

Horinouchi, M., et al. (2020). Simple LC-MS/MS method using core-shell ODS microparticles for the simultaneous quantitation of edoxaban and its major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 185, 113227. Available from: [Link]

- Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.

-

ResearchGate. (2025). Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay. Retrieved from: [Link]

-

He, L., et al. (2017). Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay. Thrombosis Research, 155, 89-95. Available from: [Link]

-

European Patent Office. (n.d.). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595. Retrieved from: [Link]

-

El-Kimary, E. I., et al. (2022). Development and validation of a novel Spectrofluorimetric method of oral anticoagulant Edoxaban via derivatization with 9-fluorenyl methyl chloroformate. Scientific Reports, 12(1), 20201. Available from: [Link]

-

Al-Ogaidi, I., & Alyami, M. (2022). Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban. Biomolecules, 12(4), 590. Available from: [Link]

-

Journal of Tianjin University Science and Technology. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EDOXABAN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. 55(3). Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Edoxaban. PubChem Compound Database. Retrieved from: [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). Edoxaban | 480449-70-5 | Reference standards. Retrieved from: [Link]

-

Douxfils, J., et al. (2015). Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review. Thrombosis Journal, 13, 23. Available from: [Link]

-

Siriez, R., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. Research and Practice in Thrombosis and Haemostasis, 6(3), e12680. Available from: [Link]

Sources

- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simple LC-MS/MS method using core-shell ODS microparticles for the simultaneous quantitation of edoxaban and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Edoxaban Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abnormally high plasma concentrations of M-4, the active metabolite of edoxaban, at the onset of acute kidney injury in a patient receiving rifampin and clarithromycin: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of edoxaban to predict drug–drug‐disease interactions: M4 contribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: EDOXABAN [orgspectroscopyint.blogspot.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]

- 16. schd-shimadzu.com [schd-shimadzu.com]

- 17. Edoxaban tosylate monohydrate(1229194-11-9) 1H NMR [m.chemicalbook.com]

- 18. files.sdiarticle5.com [files.sdiarticle5.com]

An In-depth Technical Guide to the Biotransformation of Edoxaban in Human Liver Microsomes

Abstract

Edoxaban is a direct oral anticoagulant (DOAC) that functions as a highly selective, reversible inhibitor of Factor Xa, a critical component of the coagulation cascade.[1][2] Its pharmacokinetic and pharmacodynamic profiles are crucial for its clinical efficacy and safety in preventing and treating thromboembolic disorders.[1][3] While a significant portion of edoxaban is cleared unchanged by the kidneys, hepatic metabolism, although a minor pathway, is critical for understanding its complete disposition and potential for drug-drug interactions (DDIs). This guide provides a detailed examination of the biotransformation of edoxaban, with a specific focus on the methodologies used to characterize these pathways in human liver microsomes (HLMs). We will delve into the enzymatic processes responsible for the formation of its principal active metabolite, M4, and other minor metabolites, providing field-proven protocols and explaining the scientific rationale behind each experimental step.

Introduction: The Metabolic Landscape of Edoxaban

The disposition of edoxaban in the body is governed by a balance of renal excretion and metabolic clearance. Approximately 50% of an administered dose is excreted unchanged by the kidneys.[4][5] The remaining portion undergoes metabolism and biliary secretion.[5][6] The metabolism of edoxaban is not extensive, with the parent drug being the predominant form in plasma.[2] However, the biotransformation that does occur is significant because it leads to the formation of metabolites, some of which retain pharmacological activity.

In vitro studies using human liver microsomes have identified several phase 1 metabolites, including M-1, M-4, M-5, and M-6.[5] The focus of this guide will be on the primary enzymatic pathways characterized within this subcellular fraction. It is critical to note that while various metabolites are cataloged, the biotransformation to M4 , a human-specific and active metabolite, is the most significant pathway.[2][5] This metabolite is formed via hydrolysis and is present in plasma at levels less than 10% of the parent compound's exposure in healthy individuals.[4][5] Other oxidative pathways, mediated by cytochrome P450 (CYP) enzymes, contribute to a lesser extent but are vital to consider for a complete metabolic profile.[4][7]

Key Biotransformation Pathways in the Human Liver

The biotransformation of edoxaban is primarily characterized by two types of reactions: hydrolysis and oxidation.

The Major Pathway: Hydrolytic Formation of the Active Metabolite M4

The most prominent metabolic pathway for edoxaban in humans is the hydrolysis of its terminal N,N-dimethylcarbamoyl moiety to form the carboxylic acid metabolite, M4.[2][8]

-

Catalyzing Enzyme: This reaction is catalyzed by carboxylesterase-1 (CES1) .[4][5] CES1 is a key hydrolase found in the human liver, present in both the endoplasmic reticulum (microsomes) and the cytosol.[5]

-

Pharmacological Significance: M4 is not an inactive byproduct; it is an active metabolite that also inhibits Factor Xa. Its half-maximal inhibitory concentration (IC50) on Factor Xa is 1.8 nmol/L, comparable to the 3 nmol/L for the parent edoxaban, indicating similar potency.[4] Although its systemic exposure is low, its contribution to the overall anticoagulant effect cannot be entirely dismissed, especially in scenarios that may alter the parent/metabolite ratio, such as DDIs or organ impairment.[6][9]

Minor Pathways: CYP3A4-Mediated Oxidation

Oxidative metabolism represents a minor route for edoxaban clearance, accounting for less than 10% of its biotransformation.[5]

-

Catalyzing Enzyme: The primary enzyme responsible for the oxidative metabolism of edoxaban is Cytochrome P450 3A4 (CYP3A4) .[4][5]

-

Resulting Metabolites: CYP3A4 mediates the formation of several minor metabolites, including M-5 and M-6.[5][7] The formation of another metabolite, M-8, is also postulated to occur via a CYP3A4/5-mediated intermediate.[5]

-

Clinical Causality: While this pathway is minor, its characterization is essential. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of over 50% of clinical drugs. Therefore, understanding even a minor involvement of CYP3A4 is critical for predicting and managing potential DDIs with strong inhibitors (e.g., ketoconazole) or inducers of this enzyme.[7]

The following diagram illustrates the primary metabolic pathways of edoxaban.

Caption: Experimental workflow for HLM-based metabolism studies.

Summary of Findings and Data Presentation

The results from these in vitro studies consistently demonstrate the metabolic profile of edoxaban. The data can be effectively summarized for comparison and interpretation.

Table 1: Summary of Edoxaban Biotransformation in Human Liver Microsomes

| Metabolite | Formation Pathway | Primary Enzyme | Cofactor Required | Relative Abundance | Pharmacological Activity |

| M4 | Hydrolysis | CES1 | None | Major Metabolite (<10% of parent exposure) | Active (Factor Xa Inhibitor) |

| M5, M6 | Oxidation | CYP3A4 | NADPH | Minor | Inactive / Not significant |

Conclusion

The biotransformation of edoxaban in human liver microsomes is a well-defined process characterized by a major hydrolytic pathway and minor oxidative routes. The formation of the active metabolite M4 is predominantly catalyzed by carboxylesterase 1, a reaction that can be readily characterized in vitro without the need for cofactors. Cytochrome P450 3A4 is responsible for minor oxidative metabolism. Together, these pathways account for a small fraction of edoxaban's total clearance, which is dominated by renal excretion.

The in vitro protocols detailed in this guide, utilizing human liver microsomes, represent a robust, reliable, and self-validating system for determining the metabolic fate of edoxaban. By employing a combination of metabolic stability assays and reaction phenotyping with chemical inhibitors and recombinant enzymes, researchers can accurately delineate the roles of CES1 and CYP3A4. This information is fundamental for drug development professionals in predicting in vivo clearance, understanding potential drug-drug interactions, and ensuring the safe and effective clinical use of edoxaban.

References

-

Salih, M., & Ztira, A. (2021). Edoxaban: a focused review of its clinical pharmacology. Oxford Academic. Available at: [Link]

-

Zhang, D., He, K., & Herbst, J. (2019). Physiologically-based pharmacokinetic pharmacodynamic parent-metabolite model of edoxaban to predict drug–drug-disease interactions: M4 contribution. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

-

Salih, M., & Ztira, A. (2015). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics. Available at: [Link]

-

RxList. (n.d.). Edoxaban: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

-

Parasrampuria, D. A., & Truitt, K. E. (2016). Edoxaban drug–drug interactions with ketoconazole, erythromycin, and cyclosporine. Clinical Drug Investigation. Available at: [Link]

-

Tariq, M. T., & Guddati, A. K. (2023). Edoxaban. StatPearls - NCBI Bookshelf. Available at: [Link]

-

ResearchGate. (n.d.). Postulated edoxaban metabolism for active metabolites (CES1;...). ResearchGate. Available at: [Link]

-

Siriez, R., et al. (2020). Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Edoxaban. PubChem. Available at: [Link]

-

Siriez, R., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. Research and Practice in Thrombosis and Haemostasis. Available at: [Link]

-

Siriez, R., et al. (2020). Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. PubMed. Available at: [Link]

-

Siriez, R., et al. (2022). The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. ResearchGate. Available at: [Link]

-

Ogawa, R., et al. (2024). Abnormally high plasma concentrations of M-4, the active metabolite of edoxaban, at the onset of acute kidney injury in a patient receiving rifampin and clarithromycin: a case report. Journal of Pharmaceutical Health Care and Sciences. Available at: [Link]

-

Siriez, R., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. PubMed. Available at: [Link]

-

Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Postulated metabolic pathway for edoxaban. Carboxylesterase 1 (CES1); cytochrome P450 isoenzyme 3A4/5 (CYP3A4/5). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Molecular structure of edoxaban (A) and its metabolite M-4 (B). ResearchGate. Available at: [Link]

-

Patel, M. R., & Steffel, J. (2016). Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism. Critical Pathways in Cardiology. Available at: [Link]

-

Jonsson, S., et al. (2015). Population pharmacokinetics of edoxaban and its main metabolite in a dedicated renal impairment study. Journal of Clinical Pharmacology. Available at: [Link]

-

Wong, C. K., & Chui, C. S. L. (2021). Low rates of liver injury in edoxaban users: Evidence from a territory-wide observational cohort study. Alimentary Pharmacology & Therapeutics. Available at: [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

Glenmark Pharmaceuticals Canada Inc. (2025). GLN-EDOXABAN (Edoxaban Tablets) Product Monograph. PDF. Available at: [Link]

Sources

- 1. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Edoxaban: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of edoxaban to predict drug–drug‐disease interactions: M4 contribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abnormally high plasma concentrations of M-4, the active metabolite of edoxaban, at the onset of acute kidney injury in a patient receiving rifampin and clarithromycin: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edoxaban drug–drug interactions with ketoconazole, erythromycin, and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activity Screening of Edoxaban's Active Metabolite M4 (DU-176b-M4)

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Drug Development Professionals

Author's Note: This guide focuses on the pharmacological activity screening of Edoxaban-M4, the primary and most potent active metabolite of Edoxaban. While other metabolites, including M2, have been identified in plasma, M4 is the most significant contributor to the overall pharmacological effect after the parent drug and is therefore the most critical subject for a comprehensive activity screening.[1][2] This focus is aligned with regulatory guidance, which prioritizes the evaluation of metabolites that are present at significant concentrations and possess pharmacological activity.[3][4][5]

Introduction: The Rationale for Metabolite Screening in Anticoagulant Development

Edoxaban is a highly selective, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][6] Its efficacy and safety profile have established it as a key option in the prevention of stroke in nonvalvular atrial fibrillation and for the treatment of venous thromboembolism (VTE).[7][8] The clinical pharmacology of any drug, however, is not solely defined by the parent compound. The biotransformation of a drug can yield metabolites that may be inactive, less active, or, in some cases, as active or even more active than the parent drug.

The U.S. Food and Drug Administration (FDA) and other international regulatory bodies, through guidelines on "Metabolites in Safety Testing" (MIST), mandate the evaluation of any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state.[4][9][10] Beyond this safety requirement, a thorough understanding of a metabolite's pharmacology is crucial for predicting the overall clinical effect, potential drug-drug interactions, and behavior in special populations, such as those with renal or hepatic impairment.[2][11]

Edoxaban is metabolized via several pathways, with hydrolysis by carboxylesterase-1 (CES1) leading to the formation of its major active metabolite, M4.[1][2] Although M4 is typically present at less than 10% of the parent drug's exposure in healthy individuals, its potency as an FXa inhibitor is comparable to, or even slightly greater than, Edoxaban itself (IC50 of 1.8 nM for M4 vs. ~3.0 nM for Edoxaban).[2] This makes M4 a pharmacologically significant entity. In scenarios like renal impairment or co-administration with certain drugs, the plasma exposure of M4 can be significantly elevated, increasing its contribution to the net anticoagulant effect.[2][11]

This guide provides a comprehensive framework for the pharmacological activity screening of Edoxaban-M4, outlining the essential in vitro and in vivo assays required to build a complete activity profile.

The Pharmacological Screening Workflow

A logical, tiered approach is essential for efficiently characterizing the activity of a metabolite. The workflow begins with highly specific in vitro assays to confirm target engagement and mechanism, progresses to more integrated plasma-based coagulation assays, and culminates in in vivo models that assess both antithrombotic efficacy and bleeding risk.

Caption: Principle of the chromogenic anti-Factor Xa assay.

Protocol: Chromogenic Anti-FXa Assay

-

Preparation: Prepare a standard curve of Edoxaban and a separate concentration-response curve for M4 in pooled normal human plasma (concentrations ranging from 1 ng/mL to 1000 ng/mL).

-

Incubation: In a 96-well microplate, add 50 µL of the plasma samples (standards, controls, or M4 samples).

-

Reagent Addition: Add 50 µL of a reagent containing a fixed amount of bovine Factor Xa. Incubate for 180 seconds at 37°C to allow the inhibitor to bind to FXa.

-

Substrate Reaction: Add 50 µL of a chromogenic FXa substrate (e.g., S-2765). Incubate for 120 seconds at 37°C.

-

Stop Reaction: Add 25 µL of 40% citric acid to stop the reaction.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Plot the absorbance against concentration. Calculate the half-maximal inhibitory concentration (IC50) for both Edoxaban and M4.

3.2. Global Coagulation Assays: PT and aPTT

Causality: While the anti-FXa assay confirms target engagement, the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays assess the compound's effect on the broader coagulation cascade in a plasma environment. [6]They measure the integrated effect of FXa inhibition on the time to fibrin clot formation via the extrinsic (PT) and intrinsic (aPTT) pathways, respectively. These assays are essential for understanding how the specific enzymatic inhibition translates into a global anticoagulant effect.

Protocol: PT and aPTT Assays

-

Preparation: Spike pooled normal human plasma with varying concentrations of Edoxaban or M4. A vehicle control is essential.

-

Incubation: Pre-warm the plasma samples to 37°C.

-

Assay Performance (on an automated coagulometer):

-

For PT: Add a thromboplastin reagent (containing tissue factor) to the plasma and measure the time (in seconds) until clot formation.

-

For aPTT: Add a contact activator (e.g., silica) and phospholipids, incubate, then add calcium chloride (CaCl2) and measure the time to clot formation.

-

-

Analysis: Determine the concentration of Edoxaban and M4 required to double the baseline clotting time (2xPT and 2xaPTT). This provides a standardized measure of potency in these global assays. [12]

3.3. Data Synthesis: In Vitro Activity

The results from these assays should be compiled to directly compare the in vitro potency of M4 against its parent drug.

| Parameter | Edoxaban (Reference) | Edoxaban-M4 | Potency Ratio (M4/Edoxaban) |

| Anti-FXa IC50 (nM) | ~2.5 - 3.0 | ~1.8 - 2.0 | ~1.5x higher |

| PT Doubling Conc. (µM) | ~0.25 | ~0.18 | ~1.4x higher |

| aPTT Doubling Conc. (µM) | ~0.51 | ~0.39 | ~1.3x higher |

| Note: Data are representative examples based on published potencies.[2] |

In Vivo Pharmacological Screening

In vivo models are indispensable for evaluating how the anticoagulant activity observed in vitro translates to antithrombotic efficacy and bleeding risk in a complex physiological system. [13][14]Rodent models are commonly used for initial preclinical screening. [15][16]

4.1. Efficacy: Venous Thrombosis Model (Inferior Vena Cava Stasis)

Causality: This model mimics venous thrombosis, a primary clinical indication for Edoxaban. It evaluates the ability of M4 to prevent the formation of a fibrin-rich "red" thrombus in a low-flow environment, which is highly dependent on the coagulation cascade and thus sensitive to FXa inhibition. [15][17] Protocol: Rat IVC Stasis Model

-

Animal Preparation: Anesthetize male Sprague-Dawley rats.

-

Compound Administration: Administer Edoxaban-M4 (or Edoxaban as a comparator) via an appropriate route (e.g., oral gavage or intravenous infusion). Doses should be selected based on pharmacokinetic data to achieve relevant plasma exposures. A vehicle control group is mandatory.

-